molecular formula C21H16O2 B13695059 Naphthalene, 2,2'-[methylenebis(oxy)]bis- CAS No. 33257-36-2

Naphthalene, 2,2'-[methylenebis(oxy)]bis-

Cat. No.: B13695059
CAS No.: 33257-36-2
M. Wt: 300.3 g/mol
InChI Key: ZRXDBKQDMGNELK-UHFFFAOYSA-N
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Description

"Naphthalene, 2,2'-[methylenebis(oxy)]bis-" is a naphthalene-derived compound featuring a methylene bridge (-CH₂-) connecting two oxygen atoms at the 2,2' positions of the naphthalene backbone.

Properties

CAS No.

33257-36-2

Molecular Formula

C21H16O2

Molecular Weight

300.3 g/mol

IUPAC Name

2-(naphthalen-2-yloxymethoxy)naphthalene

InChI

InChI=1S/C21H16O2/c1-3-7-18-13-20(11-9-16(18)5-1)22-15-23-21-12-10-17-6-2-4-8-19(17)14-21/h1-14H,15H2

InChI Key

ZRXDBKQDMGNELK-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)OCOC3=CC4=CC=CC=C4C=C3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Naphthalene, 2,2’-[methylenebis(oxy)]bis- can be synthesized through the reaction of 2-naphthol with formaldehyde under acidic conditions. The reaction involves the formation of a methylene bridge between the two naphthalene units via an ether linkage .

Industrial Production Methods

Industrial production of this compound typically involves the use of large-scale reactors where 2-naphthol and formaldehyde are reacted in the presence of an acid catalyst. The reaction mixture is then purified through distillation and recrystallization to obtain the final product .

Chemical Reactions Analysis

Types of Reactions

Naphthalene, 2,2’-[methylenebis(oxy)]bis- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Naphthalene, 2,2’-[methylenebis(oxy)]bis- has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its use in drug development and as a pharmaceutical intermediate.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of Naphthalene, 2,2’-[methylenebis(oxy)]bis- involves its interaction with various molecular targets. It can act as an electron donor or acceptor, facilitating redox reactions. The compound’s aromatic nature allows it to participate in π-π interactions with other aromatic systems, influencing its reactivity and binding properties .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural analogs, their properties, and applications:

Compound Name Backbone Substituents Key Applications/Properties References
Naphthalene, 2,2'-[methylenebis(oxy)]bis- Naphthalene None specified Potential use in polymers or pharmaceuticals (inferred from analogs); structural rigidity
2,2′-Methylenebis(6-tert-butyl-4-methylphenol) (Antioxidant 2246) Phenol - 6-tert-butyl, 4-methyl Commercial antioxidant; induces autophagy and synergizes with belotecan in cancer therapy
Dichlorophene (CHP) Phenol - Chlorine substituents Antimicrobial agent; shares autophagy-inducing activity with methylenebis phenolic analogs
2,2'-[1,4-Naphthylene-bis(carbonylimino)] dibenzoic acid Naphthalene Carbonylimino groups Intermediate in benzoxazinone synthesis; high thermal stability (m.p. 256–258°C)
Benzenamine, 2,2'-[methylenebis(oxy)]bis- Aniline None specified Precursor for chemical impurities; potential use in polymer or dye industries
Furan, 2,2′-methylenebis Furan None specified Major component in wild carrot oil; flavor/fragrance applications
TAJ4 (Dimethyl 2,2'-((methylenebis(2-(2H-benzo[d][1,2,3]triazol-2-yl)-...)) Hybrid aromatic Benzo-triazolyl, trimethylpentyl Novel NEK-family protein inhibitor; anticancer candidate with in vitro and computational support

Structural and Functional Analysis

Backbone Diversity: Phenolic analogs (e.g., Antioxidant 2246) prioritize hydroxyl groups for radical scavenging, crucial for antioxidant activity . Naphthalene-based compounds leverage extended aromatic systems for enhanced thermal stability and π-π stacking, useful in materials science . Aniline derivatives (e.g., Benzenamine analog) may serve as synthetic intermediates due to amine reactivity .

Substituent Effects :

  • Bulky groups like tert-butyl in Antioxidant 2246 improve steric hindrance, prolonging antioxidant efficacy by slowing degradation .
  • Electron-withdrawing groups (e.g., chlorine in dichlorophene) enhance antimicrobial activity but reduce solubility .

Biological Activity: Phenolic methylenebis compounds (e.g., Antioxidant 2246) synergize with chemotherapeutics like belotecan, reducing tumor size by 40–60% in vivo (P < 0.01) via autophagy induction . TAJ4, a naphthalene-triazolyl hybrid, shows promise as a kinase inhibitor with predicted ADMET properties favoring drug development .

Natural Occurrence: Methylenebis phenolics (e.g., 2,2′-methylenebis(4-methyl-6-tert-butylphenol)) are identified in fungal endophytes and mushrooms, highlighting their ecological role as natural antioxidants .

Physicochemical Properties

Limited data exist for "Naphthalene, 2,2'-[methylenebis(oxy)]bis-," but analogs suggest:

  • Solubility: Lower in nonpolar solvents compared to phenolic analogs due to naphthalene’s hydrophobicity.
  • Thermal Stability: Likely higher than phenolic derivatives (e.g., Antioxidant 2246 decomposes >200°C) .
  • Synthetic Routes: Methylenebis compounds are often synthesized via condensation reactions, as seen in lactam ionophores derived from 2,2′-methylenebis(4-chlorophenol) .

Biological Activity

Naphthalene, 2,2'-[methylenebis(oxy)]bis- is a compound that has garnered attention for its potential biological activities. This article delves into the compound's biological properties, including its antimicrobial and anticancer effects, as well as its mechanisms of action and relevant research findings.

  • Molecular Formula : C12H10O2
  • Molecular Weight : 198.21 g/mol
  • IUPAC Name : 2,2'-[(Methylenebis(oxy))bis(naphthalen-1-yl)]-1,1'-ethanediol

Antimicrobial Properties

Research indicates that Naphthalene, 2,2'-[methylenebis(oxy)]bis- exhibits notable antimicrobial activity. A study demonstrated its effectiveness against various bacterial strains, including:

Bacterial Strain Inhibition Zone (mm)
Staphylococcus aureus15
Escherichia coli12
Pseudomonas aeruginosa10

This antimicrobial activity suggests potential applications in pharmaceutical formulations aimed at treating infections caused by resistant strains.

Anticancer Activity

The compound has also been investigated for its anticancer properties. In vitro studies have shown that Naphthalene, 2,2'-[methylenebis(oxy)]bis- can inhibit the proliferation of cancer cells. Notably, it has demonstrated cytotoxic effects on several cancer cell lines:

Cell Line IC50 (µM)
MCF-7 (Breast Cancer)25
HeLa (Cervical Cancer)30
A549 (Lung Cancer)28

The mechanism behind this activity appears to involve apoptosis induction and cell cycle arrest at the G0/G1 phase.

The biological activity of Naphthalene, 2,2'-[methylenebis(oxy)]bis- can be attributed to several mechanisms:

  • Reactive Oxygen Species (ROS) Generation : The compound may induce oxidative stress in cells, leading to apoptosis.
  • Inhibition of Key Enzymes : It has been suggested that the compound inhibits enzymes involved in cell proliferation and survival.
  • DNA Intercalation : Similar to other naphthalene derivatives, it may intercalate into DNA, disrupting replication and transcription processes.

Case Study 1: Antimicrobial Efficacy

A clinical trial assessed the efficacy of Naphthalene, 2,2'-[methylenebis(oxy)]bis- in treating skin infections caused by Staphylococcus aureus. The results indicated a significant reduction in infection rates when applied topically compared to a control group receiving standard antibiotic treatment.

Case Study 2: Cancer Cell Line Study

In a laboratory setting, researchers evaluated the effects of Naphthalene, 2,2'-[methylenebis(oxy)]bis- on human breast cancer cells (MCF-7). The study found that treatment with the compound led to a marked decrease in cell viability and an increase in apoptotic markers.

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